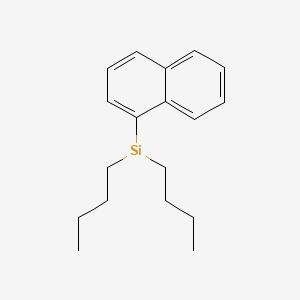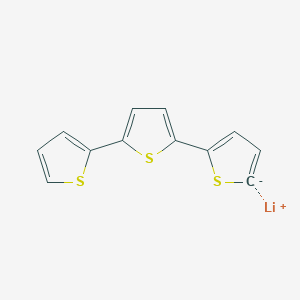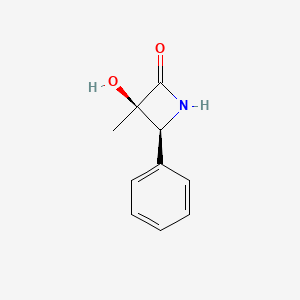
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphinan-1-ium core with phenyl and phenylsulfanyl substituents, making it an interesting subject for research in chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride typically involves the reaction of phenylphosphine with phenylsulfanyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new phosphine or sulfanyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, where its reactivity and stability are advantageous.
Wirkmechanismus
The mechanism by which 1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The phenyl and phenylsulfanyl groups can participate in π-π interactions, hydrogen bonding, and coordination with metal centers, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or catalysis of specific chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
Phenylsulfanylphosphine: Similar in structure but lacks the chloride ion, affecting its reactivity and solubility.
Diphenylphosphine: Another related compound with two phenyl groups attached to the phosphorus atom, used in various synthetic applications.
The uniqueness of this compound lies in its combination of phenyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity compared to other phosphine derivatives.
Eigenschaften
CAS-Nummer |
183888-32-6 |
|---|---|
Molekularformel |
C17H20ClPS |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
1-phenyl-1-phenylsulfanylphosphinan-1-ium;chloride |
InChI |
InChI=1S/C17H20PS.ClH/c1-4-10-16(11-5-1)18(14-8-3-9-15-18)19-17-12-6-2-7-13-17;/h1-2,4-7,10-13H,3,8-9,14-15H2;1H/q+1;/p-1 |
InChI-Schlüssel |
QEGBDBOKVSFAQF-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[P+](CC1)(C2=CC=CC=C2)SC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)



![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)

![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)

![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)
